![molecular formula C18H21NO3S B2879808 N-[(3-methoxyphenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide CAS No. 877651-00-8](/img/structure/B2879808.png)
N-[(3-methoxyphenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common names, structural formula, and molecular formula. It may also include information about the compound’s role or significance in biological systems or industrial applications .
Synthesis Analysis
Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be studied. This could include its melting and boiling points, solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Thiophene derivatives have been reported to exhibit significant anti-inflammatory properties. Compounds like N-[(3-methoxyphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide can be synthesized and investigated for their potential to reduce inflammation, which is a common pathological feature of various diseases .
Antipsychotic and Anti-Anxiety Potential
The structural framework of thiophene is found in many antipsychotic and anti-anxiety medications. Research into compounds such as HMS1903M17 could lead to the development of new drugs that modulate neurotransmitter systems to treat psychiatric disorders .
Antimicrobial and Antifungal Activity
Thiophene compounds are known to possess antimicrobial and antifungal activities. This makes F2505-0127 a candidate for the development of new treatments against microbial and fungal infections .
Antioxidant Properties
The oxidative stress response can be mitigated by antioxidants. Thiophene derivatives, including N-(3-methoxybenzyl)-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide , are explored for their ability to act as antioxidants , potentially contributing to the management of diseases caused by oxidative damage .
Kinase Inhibition and Anti-Cancer Activities
Kinase inhibitors play a crucial role in the treatment of cancer. The thiophene nucleus is a key component in the synthesis of kinase inhibitors. Therefore, compounds like N-[(3-methoxyphenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide are valuable for researching and developing new anti-cancer therapies .
Estrogen Receptor Modulation
Some thiophene derivatives are known to modulate estrogen receptors, which is important in the treatment of hormone-related cancers. Investigating N-[(3-methoxyphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide for its potential to act as an estrogen receptor modulator could lead to new therapeutic options .
Each of these applications represents a unique field of research where the compound could have significant implications. Further studies and clinical trials would be necessary to fully understand and harness the potential of this compound in these areas. The therapeutic importance of thiophene derivatives in medicinal chemistry underscores the value of such research .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-21-15-5-2-4-14(12-15)13-19-17(20)18(7-9-22-10-8-18)16-6-3-11-23-16/h2-6,11-12H,7-10,13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNPCIQYQIGRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methoxyphenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2879725.png)
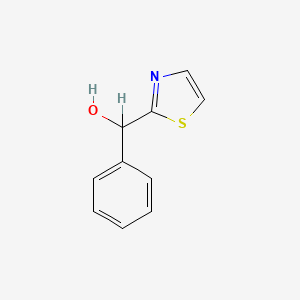
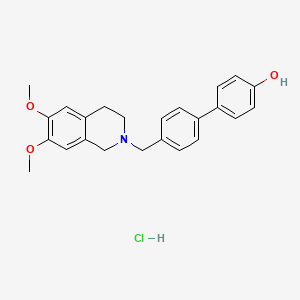
![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2879729.png)
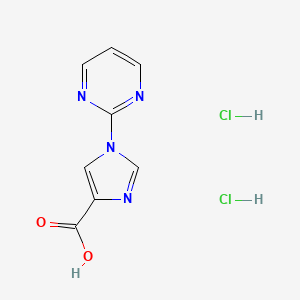
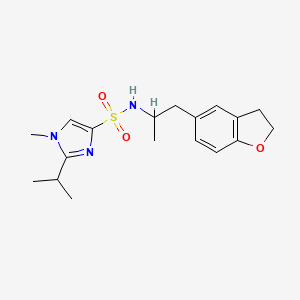
![6-(4-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2879734.png)
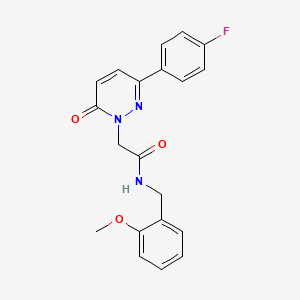
![3,3-Dimethyl-1-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-azetanone](/img/structure/B2879736.png)
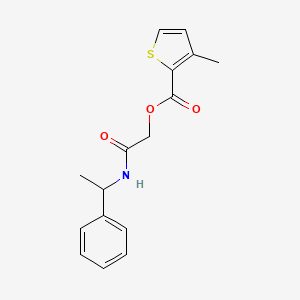
![6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether](/img/structure/B2879740.png)
![1-[3,5-Dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B2879741.png)
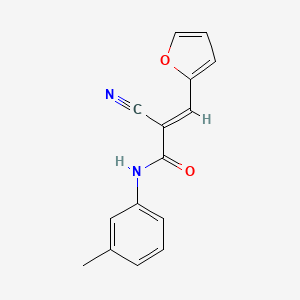
![(Pentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride](/img/structure/B2879744.png)